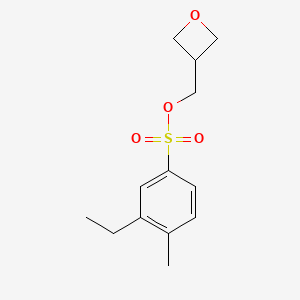
Oxetan-3-ylmethyl 3-ethyl-4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxetan-3-ylmethyl 3-ethyl-4-methylbenzenesulfonate typically involves the reaction of oxetan-3-ylmethanol with 3-ethyl-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethyl 3-ethyl-4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group can be displaced by various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.
Oxidation Products: These include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
Oxetan-3-ylmethyl 3-ethyl-4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Oxetan-3-ylmethyl 3-ethyl-4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ylmethyl 4-methylbenzenesulfonate: Similar in structure but lacks the ethyl group on the benzene ring.
Oxetan-3-ylmethyl benzenesulfonate: Lacks both the ethyl and methyl groups on the benzene ring.
Uniqueness
Oxetan-3-ylmethyl 3-ethyl-4-methylbenzenesulfonate is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
oxetan-3-ylmethyl 3-ethyl-4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-3-12-6-13(5-4-10(12)2)18(14,15)17-9-11-7-16-8-11/h4-6,11H,3,7-9H2,1-2H3 |
InChI Key |
IQIQTYZUGVVFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)OCC2COC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















